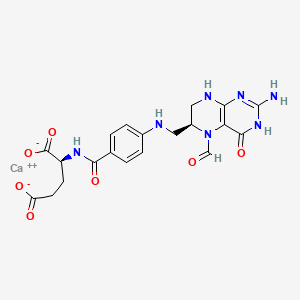![molecular formula C25H31N9O4 B1139215 4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide CAS No. 1379573-88-2](/img/structure/B1139215.png)
4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide
Vue d'ensemble
Description
CBB1003 is a lysine-specific demethylase 1 inhibitor. Lysine-specific demethylase 1 is an enzyme that plays a crucial role in the regulation of gene expression by removing methyl groups from histone proteins. CBB1003 has been shown to suppress the growth of cancer cells, particularly colorectal cancer cells, by down-regulating the expression of leucine-rich repeat-containing G-protein-coupled receptor 5 .
Applications De Recherche Scientifique
CBB1003 has several scientific research applications, including:
Chemistry: Used as a probe to study the role of lysine-specific demethylase 1 in gene regulation.
Biology: Investigated for its effects on cell proliferation and differentiation.
Medicine: Explored as a potential therapeutic agent for the treatment of colorectal cancer and other malignancies.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting lysine-specific demethylase 1
Mécanisme D'action
CBB1003 exerts its effects by inhibiting the activity of lysine-specific demethylase 1. This inhibition leads to an increase in the methylation of histone proteins, which in turn affects gene expression. The compound specifically targets the leucine-rich repeat-containing G-protein-coupled receptor 5, a marker involved in colorectal cancer carcinogenesis. By down-regulating the expression of this receptor, CBB1003 inhibits the growth and proliferation of cancer cells .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
The synthesis of CBB1003 involves several steps. The compound is typically prepared through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for CBB1003 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
CBB1003 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: CBB1003 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Comparaison Avec Des Composés Similaires
CBB1003 is compared with other lysine-specific demethylase 1 inhibitors such as CBB1002 and CBB1007. These compounds also inhibit lysine-specific demethylase 1 activity but differ in their potency and specificity. CBB1003 has been shown to have a half maximal inhibitory concentration of 10.54 micromolar, making it a potent inhibitor. The uniqueness of CBB1003 lies in its ability to selectively target cancer cells with minimal effects on normal cells .
Similar compounds include:
- CBB1002
- CBB1007
These compounds share similar mechanisms of action but may vary in their chemical structure and biological activity .
Propriétés
IUPAC Name |
4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N9O4/c26-22(27)18-1-3-19(4-2-18)23(35)31-9-11-32(12-10-31)24(36)20-13-17(14-21(15-20)34(37)38)16-30-5-7-33(8-6-30)25(28)29/h1-4,13-15H,5-12,16H2,(H3,26,27)(H3,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTVJNLOILHEKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=N)N)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N9O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




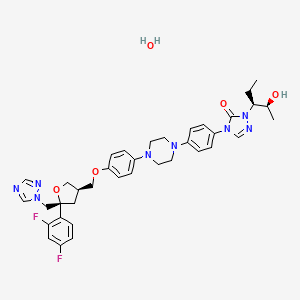
![N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide](/img/structure/B1139135.png)
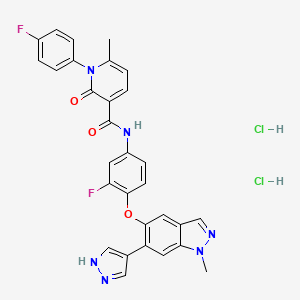


![(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1139141.png)

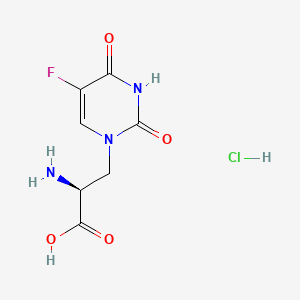
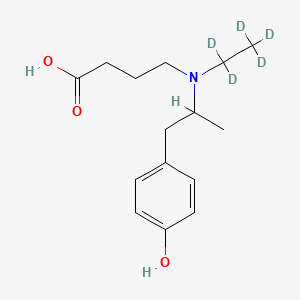

![2-(1-{[2-(5-Fluoro-1h-Indol-4-Yl)-4-(Morpholin-4-Yl)pyrido[3,2-D]pyrimidin-6-Yl]methyl}piperidin-4-Yl)propan-2-Ol](/img/structure/B1139148.png)
